

Application Note: Continuous Flow Synthesis of Thiomorpholine Derivatives

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Compound of Interest

Compound Name: *Thiomorpholine-1-oxide
hydrochloride*

Cat. No.: *B1321775*

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Audience: Researchers, scientists, and drug development professionals.

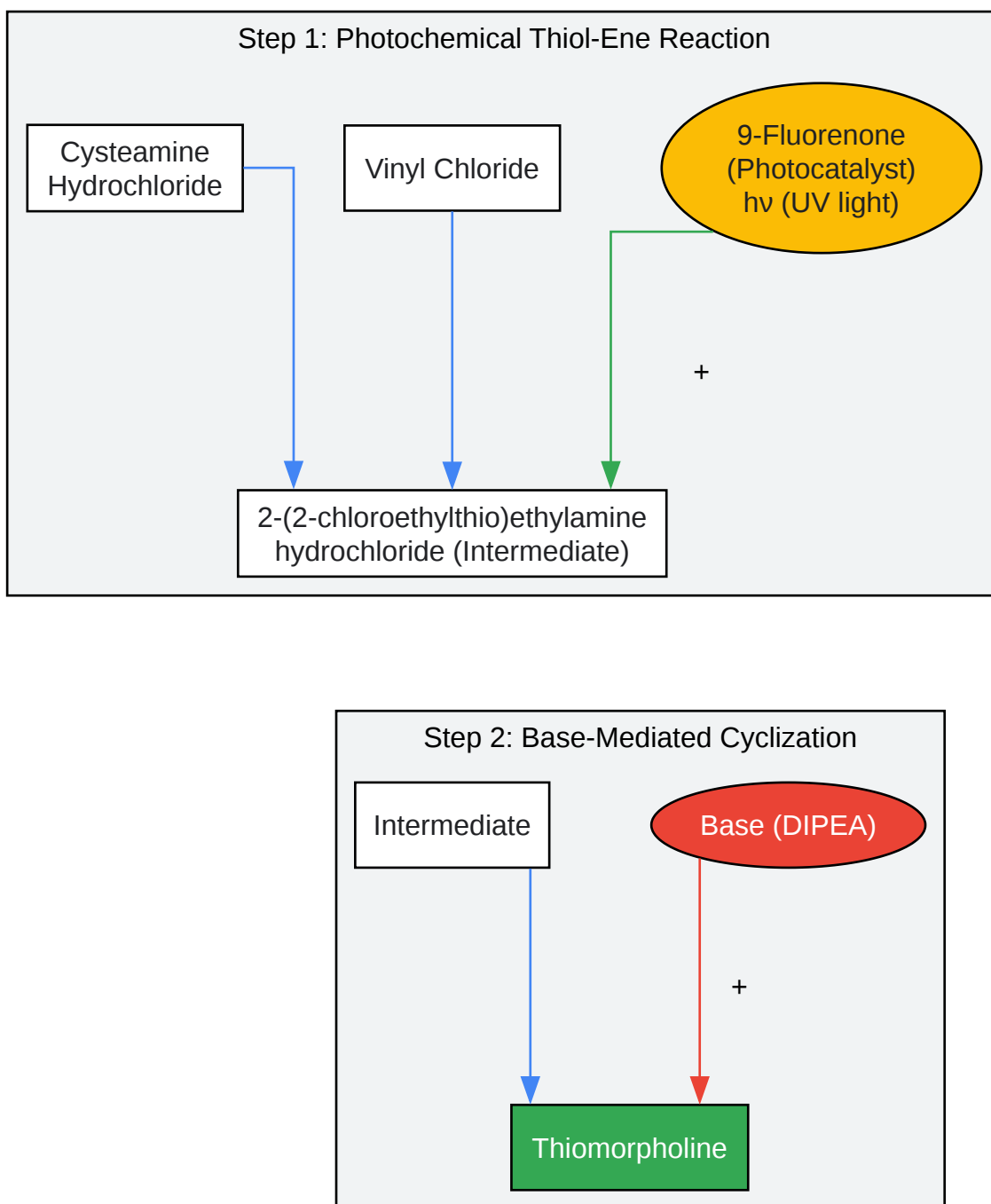
Introduction

Thiomorpholine is a crucial heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs), including the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis.[1][2] The efficient and scalable synthesis of thiomorpholine is, therefore, of significant interest to the pharmaceutical industry.[1] This application note details a modernized, two-step telescoped continuous flow process for the synthesis of thiomorpholine from readily available and inexpensive starting materials.[1][3] This method offers a time- and atom-efficient alternative to traditional multi-step, time-consuming batch syntheses.[1][4]

Continuous flow chemistry provides several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and seamless scalability.[4][5] By handling hazardous reagents in small volumes within an enclosed system, flow chemistry mitigates risks associated with exothermic reactions and toxic materials.[3][4] This protocol utilizes a photochemical thiol-ene "click" reaction, known for its high yields and lack of byproducts, followed by a base-mediated cyclization.[2][3]

Reaction Pathway

The synthesis proceeds via a two-step telescoped process. The initial key step is a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, which is followed by a base-mediated cyclization to yield the final thiomorpholine product.[1][3]



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Overall reaction pathway for the two-step synthesis of thiomorpholine.

Quantitative Data Summary

The continuous flow synthesis of thiomorpholine demonstrates significant advantages in terms of reaction time and throughput when compared to traditional batch processing.^[4] The following tables summarize the key quantitative data for this process.

Table 1: Key Performance Indicators for Continuous Flow Synthesis^{[1][2][4]}

Parameter	Value
Intermediate Yield (NMR)	Quantitative (≥98%)
Thiomorpholine Yield (NMR)	84%
Overall Isolated Yield	54%
Overall Residence Time	40 minutes
Throughput	1.8 g/h
Photocatalyst Loading	0.1–0.5 mol %
Reactant Concentration	4 M

Table 2: Comparison of Continuous Flow vs. Batch Processing^[4]

Parameter	Continuous Flow Process	Batch Process
Reaction Time	40 minutes (overall)	30-60 min (photo-reaction) + 5 min (cyclization)
Yield (NMR)	≥98% (intermediate), 84% (thiomorpholine)	Quantitative (photo-reaction), 86-89% (cyclization)
Overall Isolated Yield	54%	Not reported for telescoped process
Throughput	1.8 g/h	Not applicable (lab scale)
Temperature	20 °C (photochemical), 76-78 °C (cyclization)	Room Temp (photochemical), 100 °C (cyclization)
Safety	Enhanced due to small reactor volumes	Handling of hazardous reagents in larger quantities
Scalability	Seamless by increasing flow rate or parallelization	Faces heat and mass transfer challenges

Experimental Protocols

Materials and Equipment

- Cysteamine hydrochloride
- Vinyl chloride (gas)
- 9-Fluorenone (photocatalyst)
- Methanol (MeOH)
- N,N-Diisopropylethylamine (DIPEA)
- Diphenyl ether (internal standard)
- Hydrochloric acid (HCl), 1 M solution
- Sodium hydroxide (NaOH), 4 M solution

- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na_2SO_4)
- Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)
- Syringe pumps
- Mass flow controller
- Back-pressure regulator
- T-mixer
- Heated reactor coil or residence time unit
- Standard laboratory glassware
- Rotary evaporator
- Distillation apparatus
- NMR spectrometer

Protocol 1: Telescoped Continuous Flow Synthesis of Thiomorpholine[1][2][3]

This protocol describes a two-step telescoped process combining the photochemical thiol-ene reaction and the subsequent cyclization in a continuous stream.

1. Preparation of the Feed Solution:

- In a 100 mL volumetric flask, dissolve cysteamine hydrochloride (45.44 g, 0.4 mol), 9-fluorenone (0.36 g, 2 mmol, 0.5 mol %), and diphenyl ether (7.264 g, 0.04 mol) as an internal standard in methanol.[2]
- Aid dissolution by sonication.[1]

- Degas the solution by sparging with an inert gas, such as argon.[3]

2. System Setup and Thiol-Ene Reaction:

- Set up the continuous flow reactor, setting the photochemical reactor thermostat to 20 °C and the LED cooling system to 15 °C.[1][2]
- Pump the prepared liquid feed solution into the flow reactor system.[3]
- Simultaneously, introduce vinyl chloride gas into the system using a mass flow controller, mixing it with the liquid feed in a T-mixer.[3][4]
- Pass the reaction mixture through the photochemical reactor, irradiating it with the 365 nm UV-LED light source.[3][4]
- The residence time for this photochemical step should be approximately 20 minutes.[3]

3. Telescoped Cyclization:

- Direct the output from the photochemical reactor, containing the intermediate, and mix it with a solution of neat DIPEA (2 equivalents) using a T-mixer.[3][4]
- Pass this mixture through a heated coiled reactor or residence time unit at 76-78 °C.[4][6]
- The residence time for the cyclization step should be approximately 20 minutes.[3]

4. Work-up and Purification:

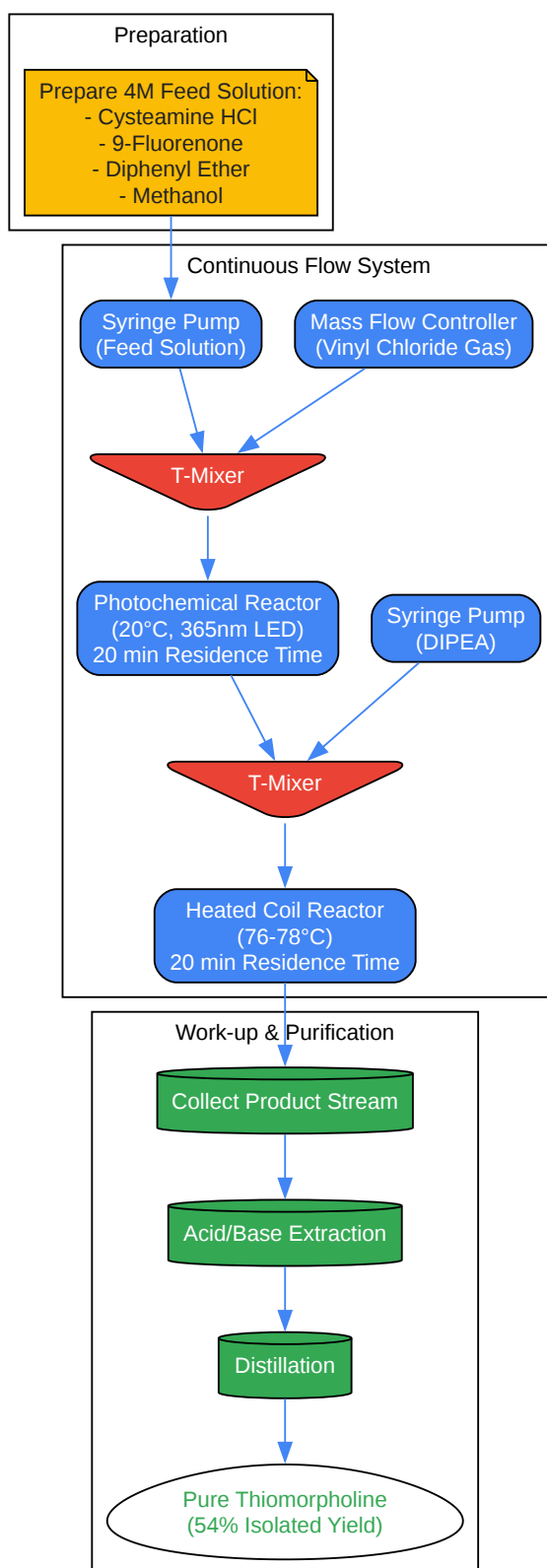
- Collect the final reaction mixture from the reactor outlet.[3]
- Add 1 M HCl and EtOAc to the collected fractions.[1]
- Separate the phases and wash the organic phase with 1 M HCl.[1]
- Combine the aqueous phases and add ~4 M NaOH until the pH is >13.[1]
- Extract the aqueous phase multiple times with DCM.[1]

- Combine the organic fractions, dry over Na_2SO_4 , filter, and remove the solvent by evaporation.[1]
- The final product, thiomorpholine, can be purified by distillation. An overall isolated yield of 54% can be expected.[2][3]

Safety Precautions:

- Vinyl chloride is a hazardous and flammable gas; this procedure must be conducted in a well-ventilated fume hood.[3]
- The use of a continuous flow setup minimizes the amount of hazardous material present at any given time, enhancing the safety of the process.[3]
- Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.[3]

Visualized Experimental Workflow



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Step-by-step experimental workflow for the continuous synthesis.

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